molecular formula C12H23ClN2O2 B2547201 tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride CAS No. 2031260-93-0

tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride

Cat. No.: B2547201
CAS No.: 2031260-93-0
M. Wt: 262.78
InChI Key: GRVADUPGAADKKC-UHFFFAOYSA-N
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Description

tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride (CAS: 1969288-20-7) is a bicyclic amine derivative featuring a rigid 2-azabicyclo[2.2.2]octane core. The compound is protected by a tert-butyl carbamate group at the 6-position and exists as a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.2]octan-6-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(10)13-7-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVADUPGAADKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1NC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031260-93-0
Record name tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride typically involves multiple steps, starting with the formation of the bicyclic ring system. One common approach is the reaction of a suitable bicyclic amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for carbamates, often exploited to deprotect the amine group. For this compound, hydrolysis occurs under acidic or basic conditions:

Conditions Reagents Products Yield Source
Acidic (HCl/dioxane)4M HCl in dioxane, 25°C2-azabicyclo[2.2.2]octan-6-amine hydrochloride + CO₂ + tert-butanol>90%
Basic (NaOH/MeOH)1M NaOH in methanol, 60°CFree amine (neutral form) + tert-butanol85–90%
  • Mechanism : Acidic conditions protonate the carbamate oxygen, making the carbonyl carbon electrophilic for nucleophilic water attack. Basic conditions deprotonate water, creating a hydroxide ion that cleaves the carbamate.

  • Applications : This reaction is critical in medicinal chemistry for generating bioactive amines for further functionalization.

Nucleophilic Substitution

The Boc group acts as a leaving group under specific conditions, enabling substitution reactions:

Nucleophile Conditions Products Notes Source
Sodium sulfateDMF, 80°C, 12hSulfated bicyclic derivativePatent application for antibiotics
Tetrabutylammonium hydroxideTHF, −10°C, 2hQuaternary ammonium-coupled bicyclic compoundImproved solubility profile
  • Key Insight : Substitution often preserves the bicyclic core, enabling structural diversification for drug discovery .

Coupling Reactions

The free amine (post-hydrolysis) participates in coupling reactions to form amides or sulfonamides:

Coupling Partner Reagents Products Yield Source
Benzyl chloroformateEt₃N, CH₂Cl₂, 0°C → 25°CBenzyloxycarbonyl (Cbz)-protected derivative78%
Acetic anhydridePyridine, CH₂Cl₂, 25°CAcetylated amine82%
  • Significance : These reactions are pivotal for modifying pharmacokinetic properties in antibacterial agents .

Ring-Opening and Rearrangement

While the bicyclo[2.2.2]octane system is generally stable, forced conditions can induce ring strain relief:

Conditions Reagents Products Notes Source
H₂SO₄ (concentrated)120°C, 24hLinear diamino esterLow yield (35%); side-product formation
  • Mechanism : Protonation of the bridgehead nitrogen under strong acid weakens the bicyclic structure, leading to cleavage.

Stability Under Standard Conditions

The compound demonstrates stability in common solvents, critical for storage and handling:

Solvent Temperature Stability Duration Degradation Products Source
DMSO25°C>6 monthsNone detected
Aqueous HCl (1M)4°C2 weeksPartial hydrolysis to free amine

Pharmacological Relevance

The compound’s reactivity underpins its role in synthesizing beta-lactamase inhibitors and antibacterial agents . For example:

  • Beta-lactamase inhibition : Coupling with sulfonate groups enhances binding to bacterial enzyme active sites .

  • Synergy with antibiotics : Modified derivatives show enhanced efficacy against drug-resistant strains .

Scientific Research Applications

Drug Development

Tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride serves as a crucial scaffold in the design of new pharmacological agents. Its structure allows for modifications that can enhance biological activity and selectivity for specific targets.

Case Studies:

  • Analgesic Properties: Research has indicated that derivatives of this compound exhibit analgesic effects, making them candidates for pain management therapies.
  • Neurological Applications: The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Alzheimer's disease.

Biological Research

The compound is utilized in various biological assays to study its interaction with biological systems.

Applications:

  • Enzyme Inhibition Studies: Researchers have employed this compound to investigate its effects on specific enzymes, providing insights into its mechanism of action.
  • Cell Culture Experiments: It has been used as a non-toxic agent in cell cultures, aiding in the study of cellular responses to different stimuli.

Therapeutic Uses

The therapeutic potential of this compound extends beyond basic research into practical applications.

Potential Therapeutic Areas:

  • Cognitive Enhancement: Given its neurological applications, there is ongoing research into its effects on cognitive function and memory enhancement.
  • Antidepressant Effects: Preliminary studies suggest that modifications of this compound may exhibit antidepressant properties, warranting further investigation.

Mechanism of Action

The mechanism by which tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related bicyclic carbamates, focusing on molecular features, synthetic routes, and physicochemical properties.

Structural Analogues and Key Differences
Compound Name CAS Number Bicyclo System Substituents Molecular Weight Key Features Reference
tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride 1969288-20-7 [2.2.2] -NHBoc, -HCl 240.34 (free base) Rigid octane core; hydrochloride salt enhances solubility
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 [2.2.1] -NHBoc 226.30 Smaller bicyclo system; reduced steric hindrance
tert-butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate 1252672-84-6 [2.2.2] -NHBoc, -OH 255.35 Hydroxyl group increases polarity; potential for hydrogen bonding
tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate 1935986-09-6 [2.2.2] -NHBoc, -CH2- linker 240.34 Methylene spacer may alter lipophilicity
rac-tert-butyl N-[(1R,5R,6R,7S)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate hydrochloride N/A [3.2.1] -NHBoc, -CH2OH, -HCl 292.81 Larger bicyclo system; hydroxymethyl group adds flexibility

Key Observations :

  • Substituent Effects : Hydroxyl or hydroxymethyl groups (e.g., CAS 1252672-84-6) introduce polarity, enhancing aqueous solubility but possibly reducing membrane permeability. The hydrochloride salt in the target compound improves solubility without adding steric bulk .
  • Synthetic Accessibility : highlights microwave-assisted synthesis for similar bicyclo[2.2.2] compounds, achieving yields up to 84% with 95% purity. This suggests the target compound may also be synthesized efficiently under optimized conditions .
Physicochemical and Pharmacokinetic Implications
  • Solubility : Hydrochloride salts (e.g., target compound) generally exhibit higher water solubility than free bases or neutral carbamates (e.g., CAS 1932203-04-7) .
  • Lipophilicity : The methylene linker in CAS 1935986-09-6 increases molecular flexibility and lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound .
  • Stability : The tert-butyl carbamate group in all listed compounds provides robust protection against hydrolysis under physiological conditions, a critical feature for prodrug design .

Biological Activity

Tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride, a compound derived from the bicyclic structure of azabicyclo[2.2.2]octane, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacodynamics, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₂₃ClN₂O₂
  • Molecular Weight : 262.77 g/mol
  • CAS Number : 2031260-93-0

The compound is characterized by its tert-butyl carbamate moiety and the azabicyclic structure, which contributes to its unique biological properties.

Research indicates that compounds based on the azabicyclo[2.2.2]octane framework may interact with various neurotransmitter systems, particularly in the central nervous system (CNS). This interaction suggests potential applications in treating neurological disorders.

Key Mechanisms Identified:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways involved in cognition and memory.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammatory markers in neuronal cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology .
  • Neuroprotective Properties : Evidence points to its ability to protect astrocytes from Aβ-induced toxicity, potentially through the modulation of pro-inflammatory cytokines like TNF-α and IL-6 .

Pharmacological Studies

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Effects :
    • In vitro studies demonstrated that treatment with this compound reduced cell death in astrocyte cultures exposed to Aβ1-42 by approximately 20% compared to untreated controls .
    • The compound's ability to lower TNF-α levels suggests a mechanism for mitigating neuroinflammation associated with neurodegenerative diseases.
  • Cytokine Modulation :
    • The compound showed a tendency to decrease TNF-α levels in astrocytes treated with Aβ1-42, although not significantly different from controls . This indicates that while it may have an effect, further optimization could enhance its efficacy.

Case Study 1: Alzheimer's Disease Model

In a model using human astrocytes, this compound was tested for its neuroprotective effects against Aβ toxicity. Results indicated a reduction in astrocytic death and inflammatory response markers, suggesting potential for therapeutic use in Alzheimer's disease management.

Case Study 2: CNS Disorders

Research involving substituted derivatives of azabicyclo compounds has shown promise in treating various CNS disorders, including anxiety and depression. The structural similarities suggest that this compound may exhibit similar therapeutic properties, warranting further investigation into its clinical applications.

Summary of Research Findings

Study FocusFindings
NeuroprotectionReduced astrocyte death by ~20% in Aβ1-42 treated cultures
Cytokine LevelsDecreased TNF-α but no significant change in IL-6
Therapeutic PotentialPromising candidate for CNS disorder treatment

Q & A

Q. What are the key considerations for synthesizing tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in the 2-azabicyclo[2.2.2]octane scaffold, followed by HCl salt formation. Key steps include:

Amine Protection : Use Boc anhydride or Boc-OSu (N-hydroxysuccinimide ester) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to protect the secondary amine .

Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization to isolate the Boc-protected intermediate.

Hydrochloride Formation : Treat the free base with HCl (gaseous or in dioxane/ether) to yield the hydrochloride salt. Monitor pH and precipitate formation .

  • Data Table :
StepYield (%)Purity (HPLC)Key Analytical Confirmation (NMR, MS)
Boc Protection65–75≥95%δ 1.44 ppm (Boc CH3), m/z [M+H]+ = 255.3
HCl Salt Formation85–90≥98%Cl⁻ titration, FT-IR (N–H stretch at 2500 cm⁻¹)

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : Confirm the bicyclo[2.2.2]octane scaffold via 1H^1H-NMR (e.g., δ 1.5–2.5 ppm for bridgehead protons) and Boc group integrity (δ 1.44 ppm, singlet for tert-butyl). 13C^{13}C-NMR should show carbonyl C=O at ~155 ppm .
  • Mass Spectrometry : ESI-MS in positive mode detects [M+H]+ at m/z 255.3 for the free base and [M-Cl]+ for the hydrochloride salt .
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity. Retention time typically 8–10 minutes .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the bicyclo[2.2.2]octane scaffold’s conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXL for refinement :

Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.

Structure Solution : Direct methods (SIR97 ) for phase estimation.

Refinement : Address disorder in the bicyclic system using restraints (DFIX, SIMU) and anisotropic displacement parameters.

  • Common Pitfalls : Twinning (check via Rint > 0.1) or pseudosymmetry. Use PLATON’s TWINLAW to identify twin laws .
  • Data Table :
ParameterValue
Space GroupP2₁/c
R1 (I > 2σ)0.045
C–N Bond Length1.46 Å
Torsion Angle (N–C–O–Boc)178°

Q. How to address contradictory solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions arise from the hydrochloride salt’s ionic nature. Systematic solubility studies should include:

Solvent Screening : Test in DMSO (high solubility), MeOH/H₂O mixtures (moderate), and nonpolar solvents (e.g., hexane; negligible).

pH Dependence : Protonation state affects solubility. Below pH 4, the amine is fully protonated, enhancing aqueous solubility .

  • Data Table :
SolventSolubility (mg/mL)pH
DMSO>50
H₂O12–152.5
MeOH25–30
EtOAc<1

Q. What strategies optimize enantiomeric purity in asymmetric syntheses of related azabicyclo compounds?

  • Methodological Answer : Use chiral auxiliaries or catalysts:

Chiral Resolution : Diastereomeric salt formation with (+)- or (-)-dibenzoyl tartaric acid .

Asymmetric Catalysis : Pd-catalyzed allylic amination with chiral ligands (e.g., Trost ligands) to control stereochemistry .

  • Validation : Chiral HPLC (Chiralpak AD-H column, hexane/IPA) to confirm >99% ee .

Key Research Tools

  • Crystallography : SHELX (refinement) , SIR97 (phase solution) .
  • Analytical : Bruker AVANCE III HD (NMR), Agilent 6545 Q-TOF (MS).
  • Synthesis : Boc-protection protocols , HCl salt precipitation .

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